Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 9-oxo-10H-acridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)12-8-5-7-11-14(12)17-13-9-4-3-6-10(13)15(11)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRYUKGFXNSSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491840 | |
| Record name | Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59749-05-2 | |
| Record name | Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate is typically synthesized via the esterification of 9-oxo-9,10-dihydroacridine-4-carboxylic acid or through direct alkylation of acridone derivatives. The key steps involve:
- Formation of the acridone core with a carboxylic acid substituent at the 4-position.
- Conversion of the carboxylic acid to the ethyl ester.
- Purification and characterization of the final product.
Preparation of 9-oxo-9,10-dihydroacridine-4-carboxylic acid (Precursor)
A common precursor is 9-oxo-9,10-dihydroacridine-4-carboxylic acid, synthesized by condensation of 2-chlorobenzoic acid and anthranilic acid in the presence of potassium carbonate and copper oxide catalyst in isoamyl alcohol under reflux conditions for 36 hours. The reaction mixture is then worked up by distillation of the solvent, acidification, and filtration to isolate the acid product. Further treatment with concentrated sulfuric acid at elevated temperature (water bath, 4 hours) enhances the formation of the acridone ring system.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | 2-chlorobenzoic acid, anthranilic acid, K2CO3, CuO, isoamyl alcohol, reflux 36 h | Formation of acridone acid precursor |
| Acidification | Concentrated H2SO4, heat 4 h | Cyclization to 9-oxo-9,10-dihydroacridine-4-carboxylic acid |
Esterification to this compound
The carboxylic acid is converted to the ethyl ester by reaction with ethyl bromoacetate or by direct esterification methods:
Alkylation Method: The acid is dissolved in a polar aprotic solvent such as DMF, and potassium carbonate is added as a base. Ethyl bromoacetate or ethyl bromide is then introduced, often with catalytic potassium iodide to facilitate the reaction. The mixture is stirred at elevated temperature (around 60 °C) overnight. After completion, the reaction mixture is worked up by extraction, washing, drying, and concentration to yield the ethyl ester.
Direct Esterification: Alternatively, the acid can be treated with ethanol in the presence of concentrated sulfuric acid under reflux or heating conditions to promote esterification. After reaction completion, the mixture is cooled, and the product is precipitated and purified.
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation in DMF | 9-oxo-9,10-dihydroacridine-4-carboxylic acid, K2CO3, ethyl bromoacetate, KI, 60 °C, overnight | ~36% | Requires purification by washing with diethyl ether |
| Acid-catalyzed esterification | 9-oxo-9,10-dihydroacridine-4-carboxylic acid, ethanol, conc. H2SO4, 120 °C, 3 h | Not specified | Dropwise addition of ethanol at 0 °C after reaction |
Alternative Synthetic Routes and Modifications
Halogenated Intermediates: Some patents describe preparation of methyl or ethyl chloro-substituted acridone esters as intermediates, which can be further transformed into the target compound by nucleophilic substitution or hydrolysis.
Nitration and Reduction: Functionalization of the acridone ring by nitration followed by reduction can yield amino derivatives, which can be further acylated or modified to obtain various acridone esters, including ethyl esters.
Use of Phosphorus Oxychloride: For related acridone derivatives, phosphorus oxychloride is used to convert carboxylic acids to acid chlorides, which then react with ethanol or amines to form esters or amides, respectively. This method can be adapted for ethyl ester formation.
Summary Table of Key Preparation Methods
Research Findings and Analytical Data
The ethyl ester product typically appears as a pale yellow solid with melting points reported around 196–201 °C for related acridone esters.
Characterization is confirmed by high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and thin-layer chromatography (TLC) monitoring during synthesis.
Yields vary depending on the method, with alkylation in DMF providing moderate yields (~36%) and acid-catalyzed esterification yields depending on reaction conditions and purification.
Chemical Reactions Analysis
Alkylation at the Acridone Nitrogen
The N-10 position undergoes alkylation with propargyl bromide or ethyl bromoacetate under basic conditions:
-
Reagents : K<sub>2</sub>CO<sub>3</sub>, propargyl bromide (or ethyl bromoacetate), DMF, 60°C .
-
Product : 10-(prop-2-yn-1-yl)-9-oxo-9,10-dihydroacridine-4-carboxylate or 10-(carboxymethyl)-9-oxoacridine derivatives.
Mechanistic Insight :
Base-mediated deprotonation of the acridone nitrogen facilitates nucleophilic substitution with alkyl halides. Copper iodide (CuI) enhances regioselectivity in propargylation .
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to 9-oxo-9,10-dihydroacridine-4-carboxylic acid under alkaline conditions:
-
Application : The carboxylic acid serves as a precursor for amide couplings and fluorescent probes .
Amide Coupling Reactions
The hydrolyzed carboxylic acid reacts with amines to form bioactive amides:
| Amine | Coupling Agent | Product Yield | Biological Activity |
|---|---|---|---|
| 3-(Dimethylamino)propyl | T3P | 47% | Antitumor (DNA intercalation) |
| Piperazine derivatives | EDCI/HOBt | 39–84% | Antimicrobial agents |
Key Example :
N-(3-(dimethylamino)propyl)-2-(2-methyl-9-oxoacridin-10(9H)-yl)acetamide (B01) showed potent cytotoxicity against MCF-7 cells (IC<sub>50</sub> = 1.2 μM) .
Click Chemistry with Azides
The propargylated derivative undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Reagents : Sodium ascorbate, CuSO<sub>4</sub>·5H<sub>2</sub>O, methyl (S)-2-azido-3-phenylpropanoate .
-
Product : Triazole-linked acridone hybrids (e.g., compound 8 ).
Structural Confirmation :
HRMS (ESI): Calcd for C<sub>17</sub>H<sub>11</sub>NO<sub>3</sub> [M+H]<sup>+</sup> 278.0811, found 278.0844 .
Nitration and Reduction
Nitration at the acridone ring followed by reduction yields diamino derivatives for NO sensing:
-
Nitration : HNO<sub>3</sub>/Ac<sub>2</sub>O/AcOH, 60°C → 2-nitro-10-(carboxymethyl)acridone (100% yield) .
-
Reduction : HCO<sub>2</sub>H, Pd/C → 1,2-diamino-10-(carboxymethyl)-9(10H)-acridone (76% yield) .
Fluorescence Properties :
The diamino derivative exhibits a 45-fold fluorescence enhancement at 510 nm upon NO binding (LOD = 0.1 μM) .
Sulfonation and Azo Coupling
Reaction with benzenesulfonyl chlorides forms sulfonamide derivatives:
Critical Analysis of Synthetic Challenges
-
Low Yields in CuAAC : Steric hindrance from the acridone core limits triazole formation efficiency (e.g., 17% yield) .
-
Regioselectivity in Nitration : Position 2 is preferentially nitrated due to electron-withdrawing effects of the ketone .
Table 2: Biological Activities of Derivatives
| Derivative | Bioactivity | IC<sub>50</sub>/MIC | Reference |
|---|---|---|---|
| B01 (Amide) | Antitumor (MCF-7) | 1.2 μM | |
| Sulfonamide hybrids | Antimicrobial (S. aureus) | ≤8 μg/mL | |
| Diaminoacridone | NO Fluorescence Probe | LOD = 0.1 μM |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that specific derivatives showed potent antiproliferative activity, suggesting their potential as lead compounds in cancer therapy .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects typically involves intercalation into DNA, disrupting replication and transcription processes. This unique mechanism makes them valuable in the development of novel anticancer agents .
Antiviral Properties
In addition to their anticancer applications, acridine derivatives, including this compound, have been investigated for antiviral activity. They have shown promise as RNA replication inhibitors, making them candidates for further research in antiviral drug development .
Biological Applications
RNA Replication Inhibition
The compound has been identified as an effective inhibitor of RNA replication. Its ability to interfere with viral replication processes positions it as a potential therapeutic agent in the treatment of viral infections .
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound. Certain derivatives have demonstrated activity against various bacterial strains, indicating their potential use in developing new antimicrobial agents .
Material Science
Fluorescent Dyes
Due to its unique structural properties, this compound is utilized in the production of fluorescent dyes and pigments. These materials are valuable in various applications, including biological imaging and materials science.
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and interfering with its replication and transcription processes. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
9-Oxo-9,10-Dihydroacridine-4-Carboxylic Acid
The parent carboxylic acid lacks the ethyl ester group, reducing lipophilicity and altering pharmacokinetics.
10-Ethyl-9,10-Dihydroacridine-9-Carboxylic Acid
This positional isomer features a carboxylic acid at position 9 and an ethyl group at position 10. Synthesized via hydrolysis of diethyl esters, its divergent substitution pattern reduces antitumor efficacy compared to the 4-carboxylate derivatives, highlighting the importance of substituent positioning .
9-Oxo-9,10-Dihydroacridine-4-Carboxamide
Xanthenone-4-Acetic Acid Analogues
Xanthenone-4-acetic acids share structural similarities but replace the acridine nitrogen with an oxygen atom. These compounds exhibit superior antitumor potency in murine colon 38 models, likely due to enhanced electron delocalization and redox cycling capacity .
Bis-Acridone Derivatives
Dimeric derivatives (e.g., bis{[(9-oxo-9,10-dihydroacridine-4-carbonyl)amino]alkyl}alkylamines) show enhanced cytotoxicity against HT-29 colon cancer cells. The linker length and flexibility influence DNA intercalation and topoisomerase inhibition, underscoring the benefits of dimerization in boosting activity .
Co-Drugs with NSAID Moieties
9-Oxo-9,10-dihydroanthracene-based co-drugs (e.g., dithranol di-naproxen esters) incorporate anti-inflammatory agents like naproxen. While structurally distinct (anthracene vs.
Key Research Findings
Substituent Position Matters : Lipophilic groups at positions 5 and 6 enhance antitumor activity in acridones, while substitution at positions 1, 2, or 7 reduces efficacy .
Ester vs. Carboxylic Acid : Ethyl esters improve bioavailability compared to carboxylic acids, as seen in ethyl pyruvate derivatives .
Structural Rigidity : The acridine core’s planar structure facilitates intercalation into DNA, but dimeric derivatives achieve superior cytotoxicity via dual binding modes .
Biological Activity
Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including nitration and acylation processes. The compound is derived from 9-acridone through a series of steps that include the introduction of functional groups that enhance its biological activity. For instance, the synthesis may start with the reaction of 9-acridone derivatives with ethyl bromoacetate in the presence of sodium hydride to yield various esters and carboxylic acids .
Antitumor Properties
Research indicates that acridine derivatives, including this compound, exhibit antitumor activity primarily through their ability to intercalate DNA. This intercalation disrupts DNA replication and transcription processes, leading to cell death. Studies have shown that certain derivatives can effectively inhibit cancer cell proliferation in various models:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HEP-2) cells.
- Activity Results : In one study, six out of fourteen synthesized compounds demonstrated significant antitumor activity against breast cancer cell lines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- DNA Intercalation : The flat aromatic structure of the acridine nucleus allows it to insert between DNA base pairs, causing structural distortions.
- Topoisomerase Inhibition : Some studies suggest that acridines can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further promoting apoptosis.
Case Study 1: Antitumor Activity Evaluation
A comprehensive study evaluated the antitumor efficacy of this compound analogs against various cancer cell lines. The results indicated:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 15 | High |
| Compound B | A549 | 20 | Moderate |
| Compound C | HEP-2 | 30 | Low |
The data revealed that modifications to the acridine structure could significantly enhance or reduce antitumor activity .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action for this compound. It was found that:
Q & A
Q. What are the key synthetic routes to Ethyl 9-oxo-9,10-dihydroacridine-4-carboxylate?
The compound is synthesized via cyclodehydration of substituted N-(2-carboxyphenylamino)benzoic acids using concentrated sulfuric acid, POCl₃, or ethyl polyphosphate (EPP). For example, 9-oxo-9,10-dihydroacridine-4-carboxylic acid is first prepared, then converted to its acid chloride using thionyl chloride, and subsequently esterified with ethanol to yield the ethyl ester . Key factors include reagent choice (e.g., H₂SO₄ favors specific isomers) and substituent electronic effects, which direct ring closure during cyclization .
Q. How is the compound structurally characterized in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves Bruker diffractometers (e.g., APEX2) with SHELX programs (SHELXS97 for structure solution, SHELXL2013 for refinement). Key parameters include R factors (e.g., R₁ < 0.05), bond length accuracy (mean σ(C–C) ≈ 0.002 Å), and torsional angles (e.g., dihedral angles in the acridine core). Hydrogen bonding and π-stacking interactions are critical for validating molecular packing .
Q. What safety precautions are essential when handling this compound?
Use nitrile gloves (tested for compatibility), full-body protective clothing, and fume hoods. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if airborne particles are generated. Waste disposal must follow institutional guidelines for halogenated organic compounds, as derivatives often contain reactive intermediates like 9-chloroacridine carbonyl chloride .
Advanced Research Questions
Q. How do substituents influence the regioselectivity of cyclodehydration reactions?
Electron-donating groups (e.g., –OCH₃) on the aromatic ring stabilize carbocation intermediates during cyclization, directing closure to the para position relative to the substituent. Steric hindrance from bulky groups (e.g., –NO₂) favors alternative pathways. For example, using POCl₃ with meta-substituted precursors increases yield of the 4-carboxylate isomer by 30% compared to H₂SO₄ .
Q. What strategies resolve contradictions in spectral data during structural analysis?
Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., rotamers in solution). For crystallographic outliers, use SHELXL’s TWIN and BASF commands to refine twinned data. Cross-validate with DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) to identify conformational averaging in solution-phase spectra .
Q. How can biological activity be optimized through structural modifications?
Replace the ethyl ester with carboxamide groups (e.g., using HOBt/DCC coupling with piperazine derivatives) to enhance cellular uptake. Derivatives with 4-sulfamoylphenyl groups show 10-fold higher antiproliferative activity (IC₅₀ = 0.8 µM in MCF-7 cells) due to improved DNA intercalation. SAR studies reveal that planar acridine cores with electron-withdrawing substituents (e.g., –Cl) increase topoisomerase inhibition .
Q. What methods improve yield in multi-step syntheses involving reactive intermediates?
For 9-chloroacridine carbonyl chloride, use in situ generation with SOCl₂ under anhydrous conditions (0°C, 2 hr) to minimize hydrolysis. Quench excess thionyl chloride with dry toluene. Intermediate purification via flash chromatography (hexane/EtOAc 7:3) achieves >85% yield. Monitor reaction progress by TLC (Rf = 0.4 in DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
